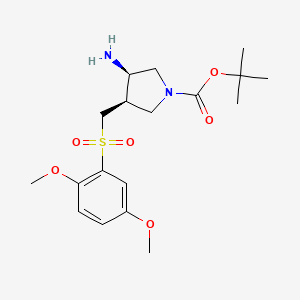
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate, also known as (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate, is a useful research compound. Its molecular formula is C18H28N2O6S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and its derivatives are important in chemical synthesis and modification. Studies indicate that related compounds play a significant role in the synthesis of chemically important structures. For instance, Lam, Pai, and Wattenberg (1979) highlighted the synthesis of specific isomers using hydroxyl-protecting reagents, showcasing the compound's role in creating pharmacologically active structures, particularly in cancer research. Additionally, Philip et al. (2020) emphasized the use of chiral sulfinamides, closely related to tert-butyl compounds, as chiral auxiliaries in the synthesis of amines and their derivatives, highlighting their extensive use in stereoselective synthesis and their pivotal role in producing structurally diverse compounds with potential therapeutic applications (Lam, Pai, & Wattenberg, 1979) (Philip, Radhika, Saranya, & Anilkumar, 2020).
Biological Activity and Pharmacology
Compounds structurally similar to (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate have demonstrated significant biological activity. Hudak, Buckley, Schalit, DeFeo, and Reif (1957) studied a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols, revealing their potential in inducing hypotensive activity, which could be indicative of the broader therapeutic potential of related compounds. Similarly, research on free radical production in LPS-treated skin by Nakai, Kadiiska, Jiang, Stadler, and Mason (2006) hinted at the involvement of tert-butyl compounds in inflammatory processes, suggesting their possible role in modulating inflammation-related pathways (Hudak, Buckley, Schalit, DeFeo, & Reif, 1957) (Nakai, Kadiiska, Jiang, Stadler, & Mason, 2006).
Potential in Drug Delivery and Pharmacokinetics
The structural and physicochemical properties of (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and related molecules have implications in drug delivery and pharmacokinetics. Studies have shown that specific modifications of this compound or its analogues could lead to improved drug delivery mechanisms or altered pharmacokinetic profiles, offering potential pathways for therapeutic applications. For example, Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, indicating the versatility of these compounds in forming structures with potential drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKXOJBTCIHJIK-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679935 |
Source


|
| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate | |
CAS RN |
1253789-88-6 |
Source


|
| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

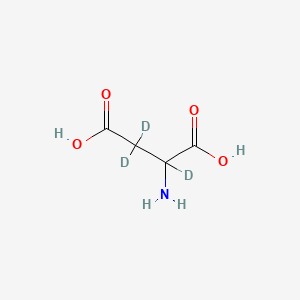
![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

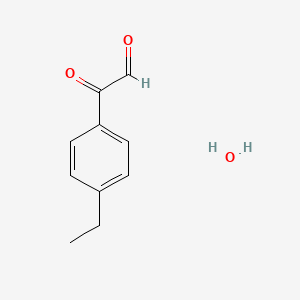
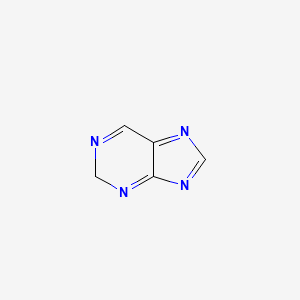

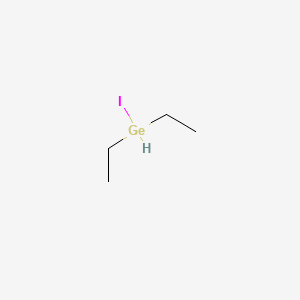
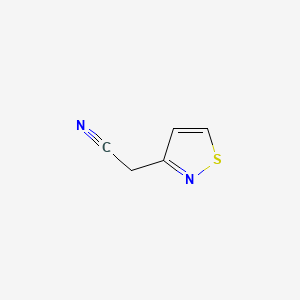
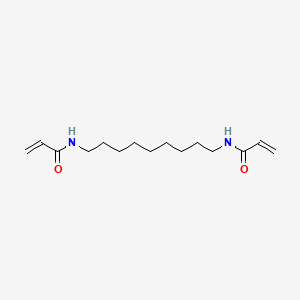
![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)
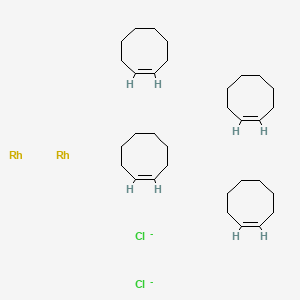
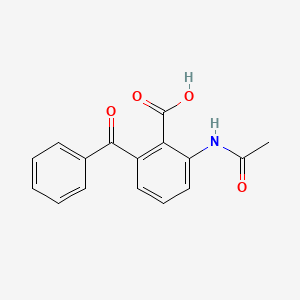
![[2-(1,3,2-Dioxaborinan-2-yloxy)ethyl]-dimethylamine](/img/structure/B578264.png)
